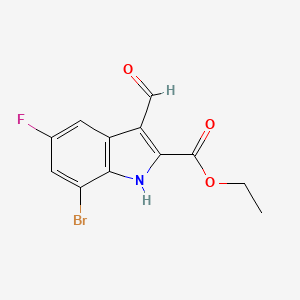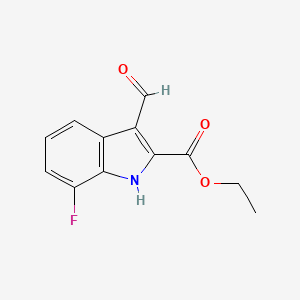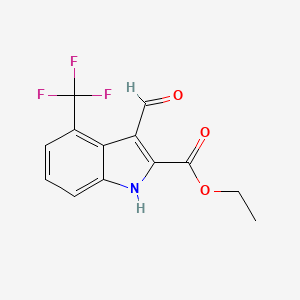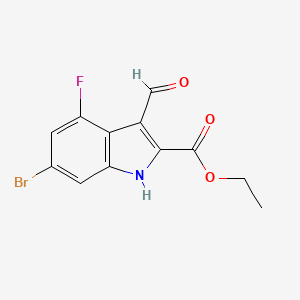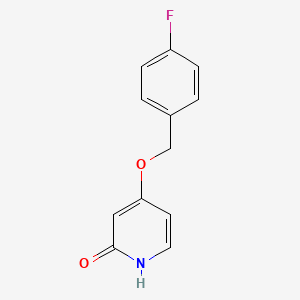
Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10FNO2 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of indole derivatives, such as Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate, has been a subject of interest in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders . A study by Renata Jakˇse et al. discusses the preparation of various aplysinopsin and β-carboline thiohydantoin analogues starting from ethyl 3-formyl-1H-indole-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1H-indole-2-carboxylate involves an indole ring, which is a significant heterocyclic system . The hydrogen bonding occurs between N atoms of the indole ring and the keto oxygen atoms .Chemical Reactions Analysis
Indole derivatives, including this compound, show various biologically vital properties. Their synthesis often involves the investigation of novel methods . For instance, intermediates in the synthesis process can undergo cyclization into corresponding β-carboline derivatives under relatively mild reaction conditions .Physical And Chemical Properties Analysis
Ethyl 6-fluoro-1H-indole-2-carboxylate is a solid substance . The hydrogen bond between N1 and O2i is characterized by an N…O separation of 2.877 Å .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is not available, it’s important to handle all chemical substances with appropriate safety measures. Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of unique chemicals and the buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
The future directions of research on Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate and similar compounds are likely to continue focusing on their synthesis and potential applications in medicine and other fields . As our understanding of these compounds grows, new methods of synthesis and novel applications may be discovered.
properties
IUPAC Name |
ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCMCNOUSMINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





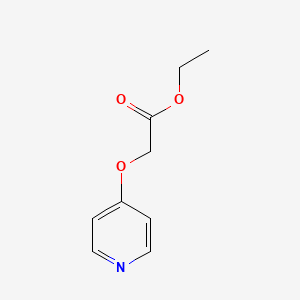
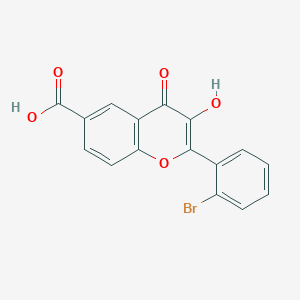
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)
